N-Diphenylmethylacrylamide
Overview
Description
N-Diphenylmethylacrylamide is a chemically stable white solid with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol . It is known for its applications in various fields due to its unique chemical properties.
Scientific Research Applications
N-Diphenylmethylacrylamide has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
While the specific mechanism of action for N-Diphenylmethylacrylamide is not mentioned in the search results, related compounds such as acrylamide have been studied extensively. Acrylamide’s neurotoxicity has been linked to axonal degeneration of the nervous system, nerve cell apoptosis, oxidative stress, inflammatory response, and gut-brain axis homeostasis .
Preparation Methods
N-Diphenylmethylacrylamide can be synthesized through several methods. One common synthetic route involves the reaction of benzhydrol with acrylonitrile . The reaction typically requires reflux conditions and the presence of a catalyst. Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Diphenylmethylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Comparison with Similar Compounds
N-Diphenylmethylacrylamide can be compared with other similar compounds such as:
- N-Phenylacrylamide
- N-(3-Methoxypropyl)acrylamide
- N-(Isobutoxymethyl)acrylamide
- 4-Acryloylmorpholine
- N-tert-Butylacrylamide These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific molecular structure, which imparts distinct reactivity and stability .
Properties
IUPAC Name |
N-benzhydrylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-15(18)17-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,16H,1H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXRPEYRCYQSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476054 | |
Record name | N-Diphenylmethylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10254-08-7 | |
Record name | N-Diphenylmethylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DIPHENYLMETHYLACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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